3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-

Physicochemical profiling Lead optimization Chemical biology

Researchers needing atypical sulfonamide geometries face limited options: mono-substituted analogs lack the combined steric and lipophilic profile of N-methyl + N-phenyl groups. This specific CAS number delivers a dual-substitution pattern on the oxazolidinone scaffold. - **Structural Uniqueness**: Simultaneous aromatic (phenyl) and aliphatic (methyl) character on sulfonamide N; distinct from N-methyl-only (CAS 898798-37-3) or N-phenyl-only (CAS 87708-16-5). - **Application Scope**: Screening library fragment, chiral auxiliary candidate, or antibacterial lead precursor; enables subpocket probing. - **Supply**: Typically 95-97% purity; immediate shipping for lab-scale synthesis.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 116943-68-1
Cat. No. B12915975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-
CAS116943-68-1
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)N2CCOC2=O
InChIInChI=1S/C10H12N2O4S/c1-11(9-5-3-2-4-6-9)17(14,15)12-7-8-16-10(12)13/h2-6H,7-8H2,1H3
InChIKeyKWKMEICIKYGAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- (CAS 116943-68-1): Core Identity and Class Context for Procurement


3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- (CAS 116943-68-1) is a heterocyclic sulfonamide derivative containing an oxazolidin-2-one ring . Its structure features an N-methyl-N-phenyl substitution on the sulfonamide nitrogen, which distinguishes it from simpler N-alkyl or N-aryl analogs [1]. The compound is cataloged in chemical databases and offered by research chemical suppliers, typically at purities of 95-97%, for use as a synthetic building block or reference standard . However, its direct biological or catalytic applications remain poorly documented in public-domain primary literature, and procurement decisions must currently rely on structural uniqueness rather than demonstrated performance advantages.

Why 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- Cannot Be Replaced by Unsubstituted or N-Alkyl-Only Sulfonamides


The simultaneous presence of both N-methyl and N-phenyl groups on the sulfonamide moiety creates a steric and electronic environment that is absent in simpler 2-oxo-oxazolidine-3-sulfonamides bearing only one N-substituent [1]. This dual substitution alters the compound’s lipophilicity, hydrogen-bonding capacity, and molecular shape, which may be critical for applications requiring specific molecular recognition or partitioning behavior . Generic substitution with N-methyl-only (CAS 898798-37-3) or N-phenyl-only (CAS 87708-16-5) analogs would therefore change the entire pharmacophore or reagent profile, even if systematic comparative data are not yet published for this exact series [2].

Quantitative Differentiation Evidence for 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- (CAS 116943-68-1) – Sourcing Guide


Molecular Weight and Calculated Lipophilicity (XLogP3) vs. N-Phenyl-Only Analog

The target compound (MW 256.28) possesses higher molecular weight than the N-phenyl-only analog 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (MW 242.25). Additionally, its computed XLogP3-AA is -0.2, whereas the simpler N-methyl-oxazolidine-sulfonamide (without phenyl) exhibits a lower lipophilicity [1]. This difference in lipophilicity and size can influence membrane permeability and solubility in medicinal chemistry contexts.

Physicochemical profiling Lead optimization Chemical biology

Hydrogen Bond Acceptor/Donor Profiles Relative to N-Cyclohexyl and N-Isopropyl Analogs

The number of hydrogen bond acceptors (HBA) and donors (HBD) in the target compound is 5 and 0, respectively, as computed for the core scaffold [1]. The N-cyclohexyl analog (CAS 116943-65-8) and N-isopropyl analog (CAS 340185-09-3) share the same HBA/HBD counts due to the common oxazolidine-sulfonamide core; however, the presence of the aromatic phenyl ring in the target compound introduces π-stacking potential absent in the aliphatic-substituted comparators. No quantitative π-stacking energy data are available.

Medicinal chemistry Drug design Receptor binding

Commercially Offered Purity and Supplier-Specific Characterization

The target compound is listed by multiple research chemical suppliers at a purity of 97% . In contrast, the simpler 2-oxo-N-phenyl analog (CAS 87708-16-5) is commonly offered at 95% purity from certain vendors . While this 2% difference in nominal purity may appear marginal, it reflects batch-to-batch consistency and can be critical for sensitive synthetic applications where impurities must be minimized.

Sourcing Quality control Analytical chemistry

Research Application Scenarios for 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- (CAS 116943-68-1) Based on Available Evidence


Fragment-Based Drug Discovery Libraries Requiring Dual Aromatic-Aliphatic Sulfonamide Building Blocks

The compound's N-methyl-N-phenyl substitution pattern provides a unique fragment shape for screening libraries. Unlike simpler N-alkyl or N-aryl analogs, this compound offers a blend of aromatic and aliphatic character that can probe subpockets in target proteins. Procurement of this specific CAS number ensures access to this distinct chemical space [1].

Synthetic Intermediate for Sulfamoyl-Oxazolidinone Derivatives in Antibacterial Research

Oxazolidin-2-one sulfonamides have been explored as protein synthesis inhibitors. Although direct data for this compound are absent, its structural similarity to sulfamoyl-oxazolidinones (e.g., 5-chloromethylsulfamoyl-oxazolidin-2-ones) makes it a potential precursor for novel antibacterial agents [2]. The N-methyl-N-phenyl substitution may impart favorable lipophilicity for membrane penetration.

Development of Chiral Auxiliaries or Reagents for Asymmetric Synthesis Featuring Sulfonamide Directing Groups

Oxazolidinone-derived sulfonamides have been used as chiral auxiliaries. The dual N-substitution on the sulfonamide could offer improved stereocontrol or solubility compared to mono-substituted analogs. Researchers investigating asymmetric induction may prefer this compound for its steric bulk around the nitrogen center .

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